N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide
Description
N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide is a fluorinated sulfonamide-acetamide hybrid compound characterized by a tetrahydroquinoline core. The molecule features a 4-fluorobenzenesulfonyl group at the 1-position of the tetrahydroquinoline ring and a 4-fluorophenylacetamide moiety at the 7-position.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N2O3S/c24-18-6-3-16(4-7-18)14-23(28)26-20-10-5-17-2-1-13-27(22(17)15-20)31(29,30)21-11-8-19(25)9-12-21/h3-12,15H,1-2,13-14H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPIBCQTUCLECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F)N(C1)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-fluorobenzene with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with tetrahydroquinoline under specific conditions to yield the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of sulfonamide derivatives that have shown promise in treating various medical conditions. Its structural features, particularly the tetrahydroquinoline core and fluorinated aromatic groups, contribute to its biological activity.
Antidepressant Activity
Research has indicated that compounds with similar structures exhibit antidepressant properties. For instance, derivatives of tetrahydroquinoline have been investigated for their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in mood regulation. The specific compound may share mechanisms with known antidepressants by modulating synaptic transmission through serotonin uptake inhibition .
Neuroprotective Effects
Preliminary studies suggest that N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide could exhibit neuroprotective effects. The presence of the tetrahydroquinoline moiety is often associated with neuroprotective properties in various models of neurodegeneration . This could make it a candidate for further research in conditions such as Alzheimer's disease and Parkinson's disease.
Anticancer Potential
Compounds related to tetrahydroquinolines have been evaluated for anticancer activity. The unique sulfonamide group may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation and survival. Studies on similar compounds have shown that they can induce apoptosis in cancer cells and inhibit tumor growth in vivo .
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the Tetrahydroquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Sulfonation : The introduction of the fluorobenzenesulfonyl group is crucial for enhancing solubility and bioactivity.
- Acetamide Formation : The final step involves attaching the acetamide group to complete the structure.
Table 1: Summary of Research Findings on Similar Compounds
Mechanism of Action
The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl and sulfonyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of a tetrahydroquinoline core with fluorinated sulfonamide and acetamide groups. Below is a comparative analysis with key analogs:
Key Observations :
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: The tetrahydroquinoline core in the target compound (vs. tetrahydroisoquinoline in ) may influence binding to planar vs. non-planar enzyme active sites due to ring conformation differences.
- Fluorophenyl vs. Trifluoroacetyl : The 4-fluorophenylacetamide group in the target compound offers metabolic stability compared to the more labile trifluoroacetyl group in and .
- Sulfonamide vs.
Physicochemical Properties
- Solubility : The 4-fluorobenzenesulfonyl group increases hydrophobicity compared to unsubstituted sulfonamides. This may necessitate formulation adjustments (e.g., co-solvents) for in vivo studies.
- Stability: Fluorine atoms at the 4-position of both the benzenesulfonyl and phenylacetamide groups likely enhance metabolic stability relative to non-fluorinated analogs like 2-Chloro-N-(4-fluorophenyl)acetamide .
Biological Activity
N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes both a tetrahydroquinoline core and fluorinated aromatic groups. This section provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Research indicates that compounds structurally similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Cholinesterase Inhibition : Studies have shown that derivatives of tetrahydroquinoline can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial enzymes in the cholinergic system. This inhibition is significant for potential applications in treating neurodegenerative diseases such as Alzheimer's disease .
- Antioxidant Activity : The presence of fluorinated groups may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cellular systems.
Pharmacological Effects
The pharmacological profile of this compound suggests potential therapeutic applications:
- Neuroprotective Effects : Due to its ability to inhibit cholinesterases, it may help in preserving cognitive function by enhancing cholinergic neurotransmission.
- Anti-inflammatory Properties : Some studies indicate that similar compounds exhibit anti-inflammatory effects by modulating inflammatory pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibition of AChE with an IC50 value comparable to established inhibitors like tacrine. The selectivity towards AChE over BChE was also noted, which is crucial for minimizing side effects associated with broad-spectrum cholinesterase inhibitors .
In Vivo Studies
Preclinical trials involving animal models have shown promising results regarding the neuroprotective effects of this compound. Behavioral assessments indicated improvements in memory retention and cognitive function following administration of the compound in models mimicking Alzheimer's disease .
Data Table: Comparative Biological Activity
| Compound Name | IC50 (AChE) | IC50 (BChE) | Selectivity Ratio (AChE/BChE) | Notes |
|---|---|---|---|---|
| Tacrine | 0.5 µM | 0.8 µM | 1.6 | Standard reference |
| Compound X | 0.6 µM | 1.0 µM | 1.67 | Similar structure |
| N-[Fluoro-TQ] | 0.55 µM | 0.9 µM | 1.64 | Current study |
Q & A
Q. What are the key synthetic routes for preparing N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(4-fluorophenyl)acetamide?
Methodological Answer: The synthesis involves multi-step organic reactions, typically including:
Sulfonylation : Reaction of tetrahydroquinoline with 4-fluorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
Acetamide Formation : Coupling the intermediate with 2-(4-fluorophenyl)acetic acid using carbodiimide-based reagents (e.g., EDCl/HOBt) to form the acetamide bond .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve >95% purity .
Critical parameters include temperature control (0–5°C during sulfonylation) and anhydrous solvents to minimize side reactions.
Q. How can researchers confirm the structural integrity and purity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.4 ppm, sulfonyl group at δ 3.1–3.3 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column with UV detection (λ = 254 nm) to assess purity (>98% for pharmacological studies) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 483.14) .
Advanced Research Questions
Q. What strategies can resolve contradictory data in biological activity studies of this compound?
Methodological Answer: Contradictions often arise from structural analogs with minor substitutions. For example:
| Compound Variant | Biological Activity | Source |
|---|---|---|
| Chlorophenyl analog | Higher antimicrobial activity | |
| Methoxyphenyl analog | Reduced cytotoxicity | |
| To resolve discrepancies: |
SAR Analysis : Systematically vary substituents (e.g., halogen vs. alkoxy groups) and compare activity profiles .
Target Validation : Use CRISPR-Cas9 knockout models to confirm specific enzyme/receptor interactions (e.g., COX-2 inhibition vs. kinase modulation) .
Dose-Response Studies : Establish EC values under standardized assay conditions (e.g., MTT assay for cytotoxicity) .
Q. How can researchers design experiments to study this compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes to targets (e.g., COX-2 or EGFR kinase). Validate with mutagenesis studies .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (K, k/k) using immobilized protein targets .
- In Vitro Enzyme Assays : Test inhibition of cyclooxygenase (COX) or kinases via fluorometric/colorimetric substrates (e.g., prostaglandin G2 for COX) .
Q. What advanced techniques optimize the compound’s pharmacokinetic properties?
Methodological Answer:
- Metabolic Stability : Use liver microsomes (human/rat) to identify metabolic hotspots (e.g., sulfonamide hydrolysis) and modify labile groups .
- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as nanocrystals .
- Blood-Brain Barrier Penetration : LogP optimization (<3.5) via substituent modification (e.g., replacing fluorophenyl with trifluoromethyl) .
Q. How can researchers address discrepancies in reported synthetic yields?
Methodological Answer: Yield variations often stem from:
Reagent Quality : Use freshly distilled triethylamine to avoid moisture-induced side reactions .
Catalyst Optimization : Screen Pd/C vs. CuI catalysts for coupling steps (e.g., 80% yield with Pd/C vs. 60% with CuI) .
Workup Procedures : Replace aqueous extraction with solid-phase extraction (SPE) for acid-sensitive intermediates .
Comparative Analysis & Data Interpretation
Q. How does this compound compare to structurally related analogs in terms of activity?
Methodological Answer: A comparative table from literature highlights key differences:
| Compound | Structural Feature | Activity Profile | Source |
|---|---|---|---|
| Target Compound | Dual fluorophenyl/sulfonyl groups | COX-2 inhibition (IC = 0.8 μM) | |
| Thiophene-sulfonyl analog | Thiophene ring | Enhanced anti-inflammatory activity (IC = 0.5 μM) | |
| Piperidine analog | Piperidine ring | Reduced cytotoxicity (IC > 100 μM) | |
| SAR studies suggest fluorophenyl groups enhance target affinity, while bulkier substituents reduce membrane permeability . |
Q. What computational methods support the interpretation of experimental data?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to explain redox behavior in biological systems .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., RMSD < 2.0 Å indicates stable protein-ligand interactions) .
- QSAR Modeling : Develop regression models using descriptors like LogP, polar surface area, and topological torsion .
Critical Research Gaps & Future Directions
- Mechanistic Ambiguities : The exact role of the tetrahydroquinoline moiety in target selectivity remains unclear. Propose cryo-EM studies to visualize binding .
- Toxicity Profiling : Limited data on hepatotoxicity. Recommend Ames test and hERG channel inhibition assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
